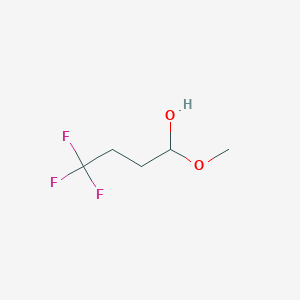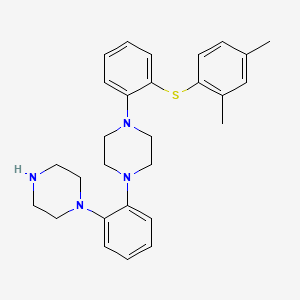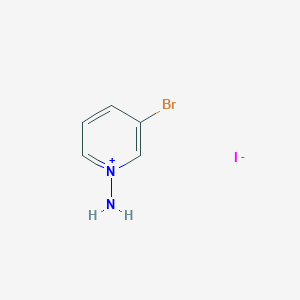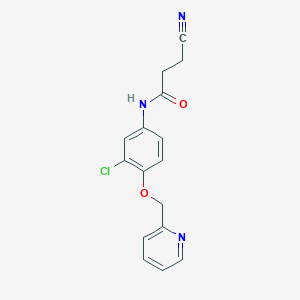
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate is a synthetic peptide with a molecular weight of 1167.49 and a chemical formula of C₄₉H₈₂N₁₆O₁₁S₃ . This compound is known for its role as a full competitive MCH-1 receptor antagonist, devoid of agonist potency for the human MCH-1 receptor even at micromolar concentrations .
Preparation Methods
The synthesis of AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bond can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., DTT). Major products formed from these reactions include oxidized or reduced forms of the peptide .
Scientific Research Applications
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating the MCH-1 receptor, which is involved in energy homeostasis and feeding behavior.
Medicine: Potential therapeutic applications in treating obesity and metabolic disorders due to its antagonistic effects on the MCH-1 receptor.
Mechanism of Action
The compound exerts its effects by competitively binding to the MCH-1 receptor, preventing the natural ligand from activating the receptor. This antagonistic action inhibits the receptor’s signaling pathways, which are involved in regulating energy balance and appetite .
Comparison with Similar Compounds
Similar compounds include other MCH-1 receptor antagonists, such as:
T-226296: Another potent MCH-1 receptor antagonist with similar binding affinity.
SNAP-7941:
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 is unique due to its specific amino acid sequence and the presence of a disulfide bond, which may confer distinct structural and functional properties .
Properties
Molecular Formula |
C51H83F3N16O13S3 |
|---|---|
Molecular Weight |
1281.5 g/mol |
IUPAC Name |
31-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7) |
InChI Key |
ZJXAUINYHLJPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)

![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)




![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
